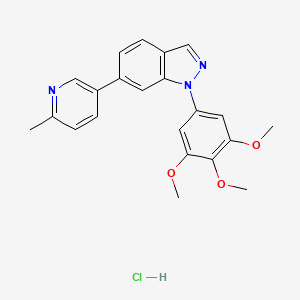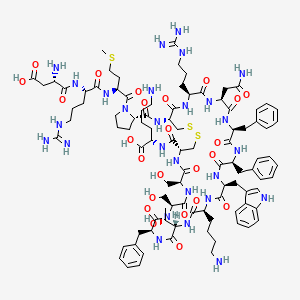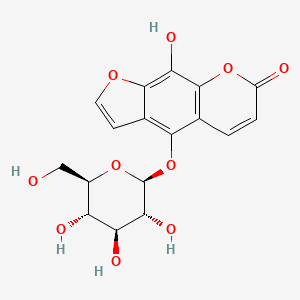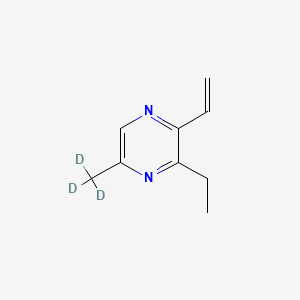
Arundamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arundamine involves several steps, starting with the preparation of substituted benzenes. One notable method is the Beaudry synthesis, which includes the clean monoiodination of a benzene derivative followed by bromomethylation or chloromethylation using formaldehyde and hydrogen bromide . The subsequent steps involve the coupling of an alkyne with the benzyl bromide using a copper catalyst, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Arundamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce halogen atoms into the molecule.
Aplicaciones Científicas De Investigación
Arundamine has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules.
Biology: this compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of arundamine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes. Detailed studies on its mechanism of action are still ongoing, aiming to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Arundamine is part of a group of dimeric indole alkaloids isolated from Arundo donax. Similar compounds include:
- Arundanine
- Arundacine
- Arundavine
Comparison:
- This compound vs. Arundanine: Both are dimeric indole alkaloids, but they differ in their specific substituents and structural features.
- This compound vs. Arundacine: Arundacine has a different arrangement of functional groups, leading to distinct chemical properties.
- This compound vs. Arundavine: Arundavine is another dimeric indole alkaloid with a unique structure compared to this compound, highlighting the diversity within this group of compounds .
Propiedades
Fórmula molecular |
C23H28N4O |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C23H28N4O/c1-24-12-10-17-15-27(20-7-5-4-6-18(17)20)23-21(28)9-8-19-22(23)16(14-25-19)11-13-26(2)3/h4-9,14-15,24-25,28H,10-13H2,1-3H3 |
Clave InChI |
MVAOYGGYTIEJRK-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CN(C2=CC=CC=C21)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















